
tert-butyl N-(1-carbamoyl-2-methylpropyl)carbamate
Overview
Description
This compound is a type of carbamate, which is a class of organic compounds that are derived from carbamic acid . It is also related to valine and its derivatives, which are compounds containing valine or a derivative thereof resulting from reaction of valine at the amino group or the carboxy group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate can be synthesized in three steps (40% overall yield) from N, N-dibenzyl-2-benzyloxyacetamide .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C10H20N2O2 . The 3D structure of similar compounds can be viewed using Java or Javascript .Scientific Research Applications
Environmental Fate and Remediation
The research on tert-butyl N-(1-carbamoyl-2-methylpropyl)carbamate largely focuses on its environmental impact, particularly concerning its presence in groundwater and the atmosphere due to its widespread use as a gasoline additive. This compound, more commonly discussed in the context of its relative, methyl tert-butyl ether (MTBE), shows high solubility in water, leading to significant environmental persistence and challenges in remediation efforts. Studies have investigated the thermophysical properties of ethers like MTBE in mixtures, highlighting the critical need for understanding their behavior to address pollution and remediation effectively (Marsh et al., 1999).
Bioremediation has emerged as a promising approach for mitigating the environmental impact of such compounds. Research demonstrates that certain microbial communities can degrade MTBE, potentially leading to methods for cleaning contaminated water and soil. For example, the biodegradation pathway of MTBE involves key intermediates like tert-butyl alcohol (TBA) and has been observed under both aerobic and anaerobic conditions, indicating the adaptability and potential of bioremediation strategies (Fiorenza & Rifai, 2003).
Analytical and Catalytic Applications
On the analytical and catalytic front, the study of MTBE and its derivatives, including this compound, extends to their roles in synthetic applications and as subjects of chemical study. Investigations into the catalytic formation of MTBE have explored the use of heteropoly acids and other catalysts, offering insights into the mechanisms of ether synthesis and the potential for more environmentally benign processes (Bielański et al., 2003). Such studies not only provide a pathway for synthesizing these compounds more efficiently but also contribute to the broader understanding of catalytic processes that could minimize environmental impacts.
Toxicology and Environmental Health
The toxicological profile and environmental health concerns associated with MTBE and its derivatives are also areas of significant research interest. Despite its widespread use, MTBE has been identified as a potential health hazard, necessitating comprehensive studies to understand its effects fully. Research has focused on its behavior in groundwater and the atmosphere, its potential for human exposure, and the associated risks. For instance, studies have detailed the biodegradation and fate of MTBE in environmental settings, underscoring the need for effective remediation technologies and the challenges posed by its persistence and mobility (Rong & Tong, 2005).
Properties
IUPAC Name |
tert-butyl N-(1-amino-3-methyl-1-oxobutan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-6(2)7(8(11)13)12-9(14)15-10(3,4)5/h6-7H,1-5H3,(H2,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSZYROZOXUFSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


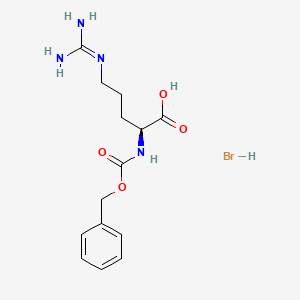
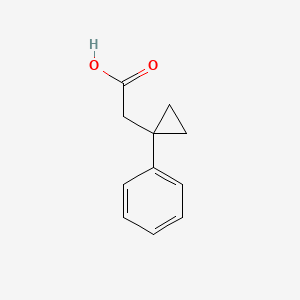
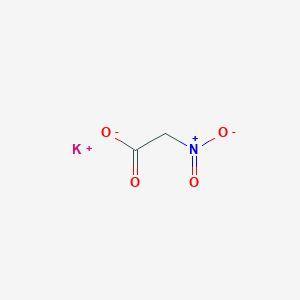
![3-[(Phenylacetyl)amino]benzoic acid](/img/structure/B3152395.png)
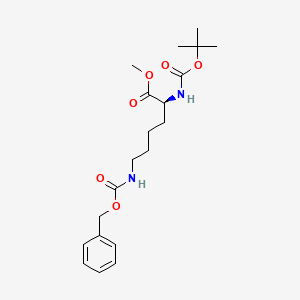

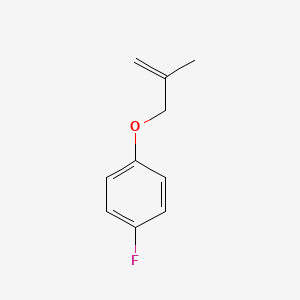
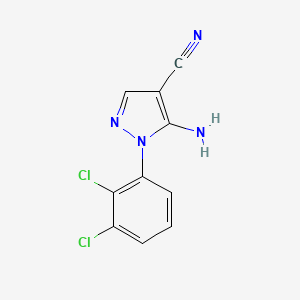


![(R)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)pyrrolidine](/img/structure/B3152436.png)
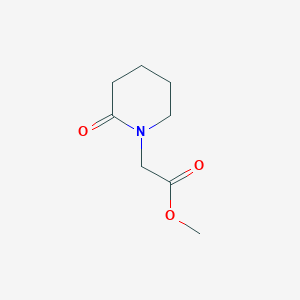
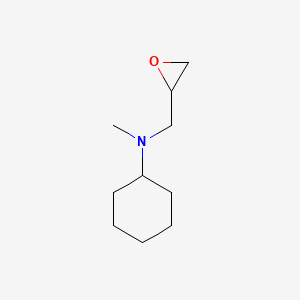
![2-[Methyl(pyridin-4-yl)amino]acetic acid](/img/structure/B3152470.png)
